![molecular formula C12H12F3N3 B2791402 4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine CAS No. 1152524-46-3](/img/structure/B2791402.png)
4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine” is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group (-CF3) is a common substituent in organic chemistry with the carbon atom often linked to a more electronegative atom .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyrazoles can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The trifluoromethyl group can be introduced through various methods, such as the use of trifluoromethylbenzylamine .
Mecanismo De Acción
4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the development and survival of B-cells. Inhibition of BTK by this compound leads to the suppression of B-cell proliferation and survival, which is important in the treatment of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activation of BTK and downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which is important in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine is its high selectivity for BTK, which reduces the potential for off-target effects. This compound has also been shown to have good pharmacokinetic properties, making it suitable for oral administration. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine. One area of interest is the development of more efficient synthesis methods that can improve the yield of this compound. Another area of interest is the investigation of the potential use of this compound in combination with other drugs to enhance their therapeutic efficacy. Further research is also needed to explore the potential use of this compound in the treatment of other diseases beyond cancer, autoimmune disorders, and inflammatory diseases.
Métodos De Síntesis
The synthesis of 4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine involves a multi-step process that starts with the reaction of 4-(trifluoromethyl)benzaldehyde with 4-methyl-1H-pyrazole-5-carboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzylamine to produce this compound. The overall yield of this synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the progression of these diseases. This compound has also been studied for its potential use in combination with other drugs to enhance their therapeutic efficacy.
Propiedades
IUPAC Name |
4-methyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-8-6-17-18(11(8)16)7-9-2-4-10(5-3-9)12(13,14)15/h2-6H,7,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUANDNVTAPELNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2=CC=C(C=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

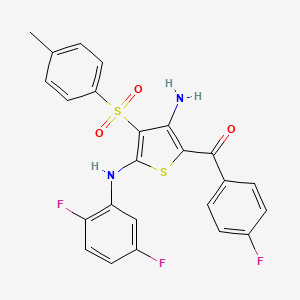

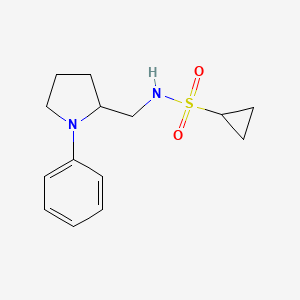
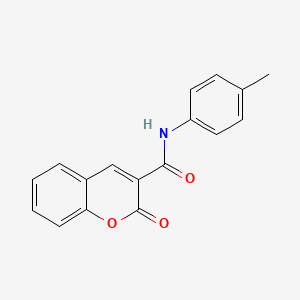
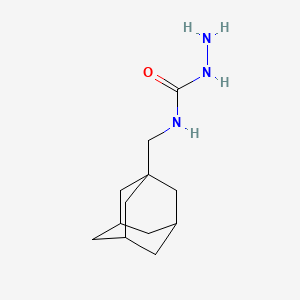
![5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2791326.png)

![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2791328.png)
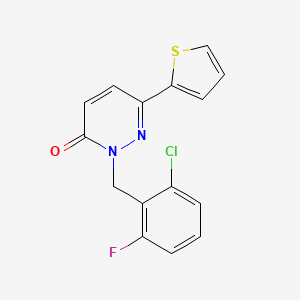
![4-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2791330.png)
![1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2791335.png)
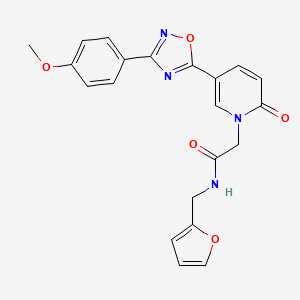

![(E)-methyl 2-(6-ethyl-2-((1-(methylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2791340.png)